3-Bromo-6-chloropyrazine-2-carboxylic acid
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Overview
Description
3-Bromo-6-chloropyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C5H2BrClN2O2. It is characterized by the presence of bromine and chlorine atoms attached to a pyrazine ring, along with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloropyrazine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 3-aminopyrazine-2-carboxylate, followed by diazotization and bromination. The resulting intermediate is then subjected to ester hydrolysis and carboxyl rearrangement to yield the final product .
Industrial Production Methods
For industrial-scale production, the process is optimized for high yield and cost-effectiveness. The scalable process involves the use of 3-aminopyrazine-2-carboxylate as the starting material, with chlorination, diazotization, bromination, and ester hydrolysis steps being carefully controlled to ensure purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloropyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
3-Bromo-6-chloropyrazine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in various coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloropyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and reactivity. The carboxylic acid group plays a crucial role in the compound’s solubility and ability to form hydrogen bonds, which can affect its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-bromo-6-chloropyrazine
- 2-Bromo-3,5-dichloropyrazine
- 2-Bromo-5-chloropyrazine
- 5-Bromo-2-chloro-3-methoxypyrazine
- 6-Bromo-3-chloropyrazine-2-carbonitrile
Uniqueness
Compared to similar compounds, 3-Bromo-6-chloropyrazine-2-carboxylic acid is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring, along with a carboxylic acid group. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic and industrial applications .
Properties
IUPAC Name |
3-bromo-6-chloropyrazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-4-3(5(10)11)9-2(7)1-8-4/h1H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCNZNOFVBISIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855926 |
Source
|
Record name | 3-Bromo-6-chloropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260773-60-1 |
Source
|
Record name | 3-Bromo-6-chloropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-6-chloropyrazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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